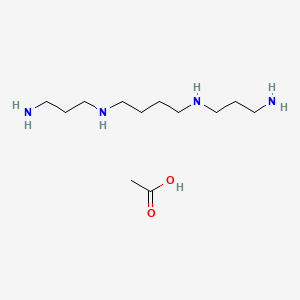
Diethyl (pyrrolidin-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (pyrrolidin-2-ylidene)propanedioate is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a propanedioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pyrrolidin-2-ylidene)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then undergoes nucleophilic substitution with the pyrrolidine derivative to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl (pyrrolidin-2-ylidene)propanedioate can undergo various chemical reactions, including:
Alkylation: The enolate ion formed from diethyl propanedioate can react with alkyl halides to form substituted derivatives
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide in ethanol is commonly used to generate the enolate ion
Alkyl Halides: These are used for alkylation reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation reactions.
Scientific Research Applications
Diethyl (pyrrolidin-2-ylidene)propanedioate has several applications in scientific research:
Medicinal Chemistry: The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the development of bioactive molecules with various therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Compounds containing the pyrrolidine ring have shown significant biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of diethyl (pyrrolidin-2-ylidene)propanedioate is largely dependent on its interactions with biological targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The compound’s effects are mediated through its binding to specific molecular targets, which can include enzymes, receptors, and other proteins involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with significant biological activity.
Diethyl Malonate: A precursor in the synthesis of diethyl (pyrrolidin-2-ylidene)propanedioate.
Pyrrolizines: Compounds with a similar pyrrolidine core structure used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of the pyrrolidine ring and the propanedioate group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
CAS No. |
73181-16-5 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
diethyl 2-pyrrolidin-2-ylidenepropanedioate |
InChI |
InChI=1S/C11H17NO4/c1-3-15-10(13)9(11(14)16-4-2)8-6-5-7-12-8/h12H,3-7H2,1-2H3 |
InChI Key |
IMHXEOPFSUQKMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCCN1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)

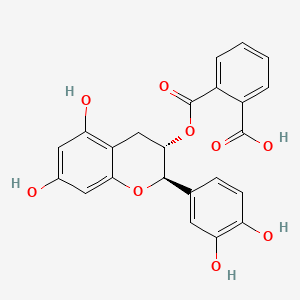
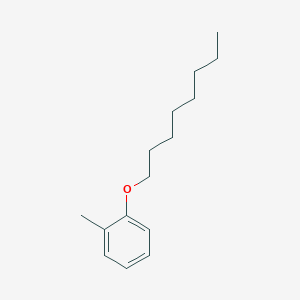
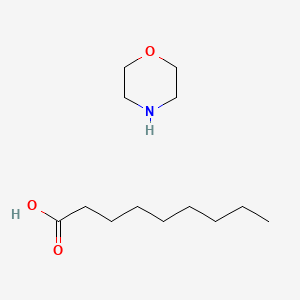
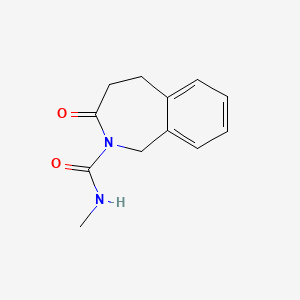
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
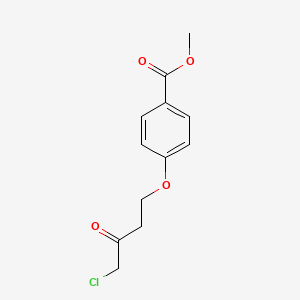

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
silane](/img/structure/B14465391.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)
